molecular formula C9H10N2O3 B15325425 (furan-2-yl)methylN-(2-cyanoethyl)carbamate

(furan-2-yl)methylN-(2-cyanoethyl)carbamate

Katalognummer: B15325425
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: VCIZUFNFBAIXSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(furan-2-yl)methylN-(2-cyanoethyl)carbamate is an organic compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a furan ring, a cyanoethyl group, and a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methylN-(2-cyanoethyl)carbamate typically involves the reaction of furan-2-carboxaldehyde with N-(2-cyanoethyl)carbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product quality. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(furan-2-yl)methylN-(2-cyanoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted furan derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(furan-2-yl)methylN-(2-cyanoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (furan-2-yl)methylN-(2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and cyanoethyl group play crucial roles in binding to target molecules, influencing their activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (furan-2-yl)methylN-(2-cyanoethyl)carbamate: Unique due to its specific combination of functional groups.

    (furan-2-yl)methylN-(2-cyanoethyl)urea: Similar structure but with a urea group instead of a carbamate.

    (furan-2-yl)methylN-(2-cyanoethyl)amide: Contains an amide group, offering different reactivity and properties.

Uniqueness

This compound stands out due to its specific combination of a furan ring, cyanoethyl group, and carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

furan-2-ylmethyl N-(2-cyanoethyl)carbamate

InChI

InChI=1S/C9H10N2O3/c10-4-2-5-11-9(12)14-7-8-3-1-6-13-8/h1,3,6H,2,5,7H2,(H,11,12)

InChI-Schlüssel

VCIZUFNFBAIXSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)COC(=O)NCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.